5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1537304-89-4
VCID: VC3406977
InChI: InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3
SMILES: CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C
Molecular Formula: C10H11BrN4O2
Molecular Weight: 299.12 g/mol

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one

CAS No.: 1537304-89-4

Cat. No.: VC3406977

Molecular Formula: C10H11BrN4O2

Molecular Weight: 299.12 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one - 1537304-89-4

Specification

CAS No. 1537304-89-4
Molecular Formula C10H11BrN4O2
Molecular Weight 299.12 g/mol
IUPAC Name 5-bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one
Standard InChI InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3
Standard InChI Key BJXKHWNYZUUFFI-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C
Canonical SMILES CCC1=NOC(=N1)CN2C(=NC=C(C2=O)Br)C

Introduction

Chemical Identity and Structural Properties

5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one represents a complex heterocyclic compound containing multiple functional groups that contribute to its chemical behavior and potential biological activity. The compound integrates two biologically relevant heterocyclic systems: a pyrimidine ring and an oxadiazole ring, connected through a flexible methylene linker. This structural arrangement creates a molecule with multiple reactive sites and potential for various intermolecular interactions.

The pyrimidine portion features a bromine substituent at position 5, which likely enhances lipophilicity and potentially increases membrane permeability in biological systems. Additionally, the bromine atom serves as a potential site for further synthetic modifications through various halogen exchange reactions. The methyl group at position 2 of the pyrimidine ring contributes to the electron density distribution across the aromatic system, while the carbonyl group at position 4 creates a pyrimidin-4-one structure, capable of participating in hydrogen bonding interactions.

The 1,2,4-oxadiazole moiety connected to the pyrimidine via a methylene bridge represents another pharmacologically interesting structural element. Oxadiazoles are known for their metabolic stability and ability to participate in various non-covalent interactions with biological targets. The ethyl substituent on the oxadiazole ring further modifies the electron distribution and lipophilicity of this portion of the molecule.

Activity TypeResearch Examples
AntimicrobialCompounds containing oxadiazole rings have shown activity against various bacterial strains including E. coli, P. aeruginosa, B. subtilis, and S. aureus
Anti-inflammatoryOxadiazole derivatives have demonstrated significant anti-inflammatory properties in several animal models, suggesting potential applications in inflammatory conditions
AntioxidantSubstituted oxadiazole compounds, particularly those with electron-donating groups like methoxy and hydroxyl substituents, have exhibited notable antioxidant activity in DPPH and nitric oxide scavenging assays
AnalgesicMultiple oxadiazole derivatives have shown promising analgesic effects in standard pain models, often correlating with their anti-inflammatory activities
AnticancerCertain oxadiazole-containing compounds have demonstrated anticancer activity against specific cell lines, suggesting potential applications in oncology research

Pyrimidine-Related Activities

The pyrimidine portion of the molecule also contributes to potential biological activities:

  • Pyrimidine derivatives are known to exhibit antimicrobial properties against various pathogens.

  • The presence of a bromine substituent at position 5 potentially enhances lipophilicity and membrane permeability.

  • The pyrimidin-4-one structure can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.

  • Structurally similar pyrimidine compounds have shown enzyme inhibitory activities in various biological systems.

Structural FeaturePotential Contribution to Activity
Bromine at position 5Enhanced lipophilicity, potential for halogen bonding, site for further modification
1,2,4-Oxadiazole ringMetabolic stability, hydrogen bond acceptors, favorable pharmacokinetic properties
Methylene bridgeConformational flexibility for optimal target binding
Pyrimidin-4-one structureHydrogen bond donor/acceptor capabilities, potential for specific enzyme interactions
Ethyl substituentModulation of lipophilicity, potential for hydrophobic interactions

Research Status and Future Perspectives

Current research specifically on 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one appears limited in the public domain. The compound is primarily available as a research chemical from suppliers including AK Scientific and Sigma-Aldrich, suggesting its current use is predominantly in exploratory research rather than established applications .

Current Applications

The current applications of this compound appear to be primarily in the realm of:

  • Basic research on heterocyclic chemistry

  • Exploration as a potential synthetic intermediate

  • Preliminary investigations of biological activities

  • Structure-activity relationship studies in medicinal chemistry programs

Future Research Directions

Several promising research directions could enhance understanding and application of this compound:

  • Comprehensive physicochemical characterization including detailed crystallographic analysis

  • Investigation of chemical reactivity, particularly focusing on the brominated position for potential derivatization

  • Systematic biological screening against diverse targets including microorganisms, cancer cell lines, and inflammatory mediators

  • Development of more efficient and scalable synthetic routes

  • Computational studies to predict potential binding modes with biological targets

  • Structure optimization to enhance specific desired activities

  • Exploration of potential applications as a synthetic building block for more complex molecules

The unique structural features of 5-Bromo-3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one make it a potentially valuable starting point for the development of new chemical entities with targeted biological activities.

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